An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Chemical Properties and Synthetic Methodologies
An In-depth Technical Guide to 4-(1H-1,2,4-triazol-1-ylmethyl)aniline: Chemical Properties and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of high-profile pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its established and potential biological significance. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding.
Chemical and Physical Properties
4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a solid, crystalline powder.[1] Its core structure consists of an aniline ring substituted with a methyl group, which in turn is linked to a 1,2,4-triazole ring. This unique combination of aromatic and heterocyclic moieties underpins its utility as a versatile building block in medicinal chemistry.
Table 1: Physicochemical Properties of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₄ | [2][3] |
| Molecular Weight | 174.21 g/mol | [2] |
| CAS Number | 119192-10-8 | |
| Appearance | Crystalline powder | [1] |
| Melting Point | 124 °C; 127-128 °C; 130-135 °C | [1][4][5] |
| Boiling Point | 402.1 ± 47.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| Solubility | Moderately soluble in methanol and dimethylformamide; limited water solubility. Soluble in water and organic solvents. | [1][3] |
Note on Physical Properties: The reported melting point varies across different sources, which may be attributed to differences in purity and analytical methods. The boiling point is a predicted value.
Spectral Data
1H NMR (Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the methylene bridge protons, and the protons of the triazole ring. The integration of these signals would correspond to the number of protons in each environment.
13C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the aromatic carbons of the aniline ring, the methylene carbon, and the carbons of the triazole ring.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include N-H stretching of the primary amine, C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, and C-N stretching vibrations.
Experimental Protocols
Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
The synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline is typically achieved through a two-step process starting from 4-nitrobenzyl bromide and 1,2,4-triazole sodium salt.
Step 1: Synthesis of 1-(4-nitrobenzyl)-1H-1,2,4-triazole
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Reaction: 4-nitrobenzyl bromide is reacted with the sodium salt of 1,2,4-triazole in a suitable solvent such as dimethylformamide (DMF).
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Procedure: To a solution of 1,2,4-triazole sodium salt (9.1 g, 0.1 mol) in DMF (100 ml), 4-nitrobenzyl bromide (21.6 g, 0.1 mol) is added.[5] The reaction mixture is stirred until the reaction is complete (monitored by TLC).[5] The reaction mixture is then poured into ice water with stirring to precipitate the product.[5] The crude product is collected by filtration and recrystallized from ethyl acetate to yield a pale yellow solid.[5]
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Yield: Approximately 60%.[5]
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Characterization: Melting point: 100-101 °C; Mass spectrometry: m/z = 205 (M+H)⁺.[5]
Step 2: Reduction of the Nitro Group to Synthesize 4-(1H-1,2,4-triazol-1-ylmethyl)aniline
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Reaction: The nitro group of 1-(4-nitrobenzyl)-1H-1,2,4-triazole is reduced to a primary amine.
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Procedure: The 1-(4-nitrobenzyl)-1H-1,2,4-triazole from the previous step is dissolved in a suitable solvent (e.g., 30 ml of a solvent mixture) in a three-necked flask equipped with a stirrer, thermometer, and condenser.[5] The solution is heated to 60 °C in a water bath.[5] Iron powder (5.6 g, 0.1 mol) is added in portions with stirring.[5] The reaction is continued for 2 hours.[5] After completion, the reaction mixture is filtered through diatomaceous earth.[5] The filtrate is made alkaline with concentrated ammonia solution and extracted twice with ethyl acetate.[5] The combined organic extracts are washed with saturated saline, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the final product as a light yellow solid.[5]
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Yield: Approximately 90%.[5]
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Characterization: Melting point: 127-128 °C.[5]
Purification
Recrystallization is a common method for the purification of the final product. Ethyl acetate is a suitable solvent for this purpose.[5] The purity of the compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and by its melting point.
Biological Significance and Applications
The primary and most well-documented role of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline is as a key intermediate in the synthesis of pharmaceuticals.
Intermediate in Rizatriptan Synthesis
4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a crucial precursor in the industrial synthesis of Rizatriptan, a selective 5-HT receptor agonist used for the treatment of migraine headaches.[5] The synthesis of Rizatriptan from this intermediate involves a diazotization reaction followed by further chemical transformations.
Potential Intrinsic Biological Activities
While the primary focus has been on its role as a synthetic intermediate, the 1,2,4-triazole moiety is a well-known pharmacophore present in a wide range of biologically active compounds, exhibiting antifungal, antimicrobial, anticancer, and anticonvulsant properties. Research into derivatives of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline has shown promising results in areas such as cancer therapy. For instance, certain hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated potent inhibitory activities against cancer cell lines. However, at present, there is limited publicly available data on the intrinsic biological activity and specific signaling pathway modulation of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline itself. Further research is warranted to explore the potential pharmacological profile of this compound beyond its role as a synthetic precursor.
Safety Information
4-(1H-1,2,4-triazol-1-ylmethyl)aniline is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
Conclusion
4-(1H-1,2,4-triazol-1-ylmethyl)aniline is a compound of significant interest to the pharmaceutical industry due to its essential role as a building block for important drugs. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and a summary of its known applications. While its utility as a synthetic intermediate is well-established, the exploration of its own potential biological activities remains a promising area for future research. The data and protocols presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. 4-((1H-1,2,4-triazol-1-yl)methyl)aniline; CAS No.: 119192-10-8 [chemshuttle.com]
- 2. 4-((1H-1,2,4-Triazol-1-yl)methyl)aniline | 119192-10-8 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. 4-(1H-1,2,4-Triazol-1-ylmethyl)aniline | CAS#:119192-10-8 | Chemsrc [chemsrc.com]
- 5. Page loading... [wap.guidechem.com]
